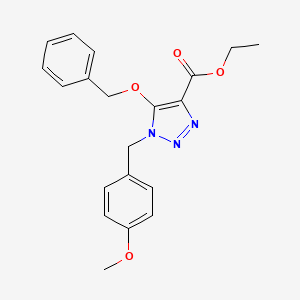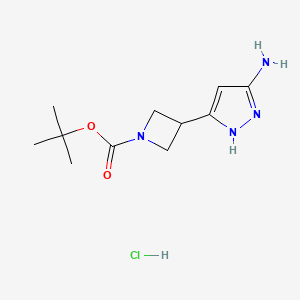![molecular formula C20H27N B13696568 3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure with an amine group at the 4-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives with varying degrees of hydrogenation.
Substitution: Alkylated or acylated biphenyl amines.
Scientific Research Applications
3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3,3’,5,5’-Tetra-tert-butyl-[1,1’-biphenyl]-4,4’-diol: Contains additional hydroxyl groups, providing different chemical properties and reactivity.
2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol: Similar structure but with hydroxyl groups instead of an amine group.
Uniqueness
3’,5’-Di-tert-butyl-[1,1’-biphenyl]-4-amine is unique due to the presence of both tert-butyl groups and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-(3,5-ditert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-7-9-18(21)10-8-14/h7-13H,21H2,1-6H3 |
InChI Key |
LFXWFLXIVWFAIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


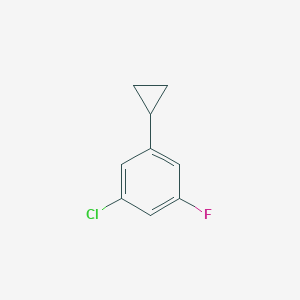
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
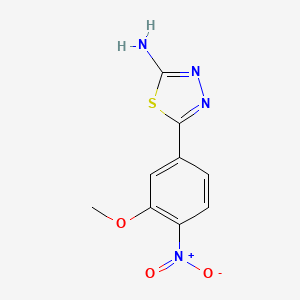
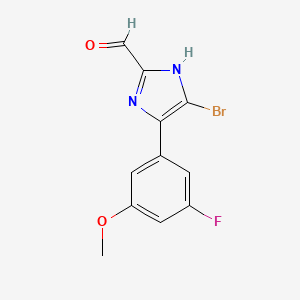
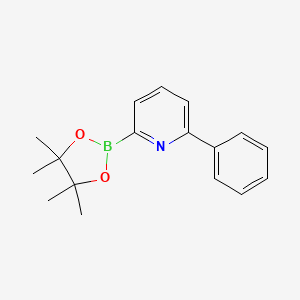
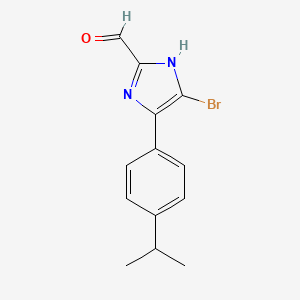
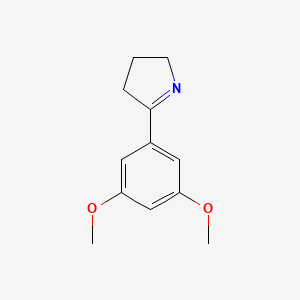
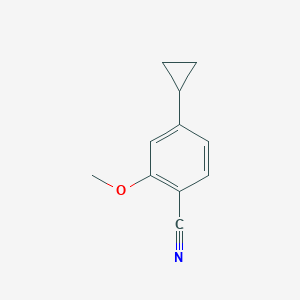
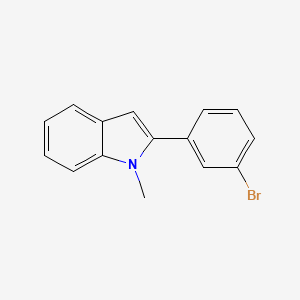

![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
